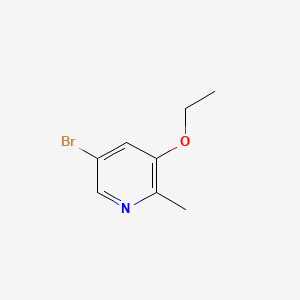

5-Bromo-3-ethoxy-2-methyl-pyridine

Beschreibung

Eigenschaften

CAS-Nummer |

1256819-03-0 |

|---|---|

Molekularformel |

C8H10BrNO |

Molekulargewicht |

216.078 |

IUPAC-Name |

5-bromo-3-ethoxy-2-methylpyridine |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-4-7(9)5-10-6(8)2/h4-5H,3H2,1-2H3 |

InChI-Schlüssel |

BRHJJZJWSDPQBJ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(N=CC(=C1)Br)C |

Synonyme |

5-BroMo-3-ethoxy-2-Methyl-pyridine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-3-ethoxy-2-methyl-pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and CAS Number Status

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The unique electronic properties of the pyridine ring, coupled with the ability to introduce a wide array of functional groups, allow for the fine-tuning of pharmacological activity. The subject of this guide, 5-Bromo-3-ethoxy-2-methyl-pyridine, is a halogenated alkoxy-pyridine derivative. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the 3-ethoxy and 2-methyl groups are expected to influence the molecule's steric and electronic properties, and by extension, its biological activity.

A thorough search of chemical databases indicates that 5-Bromo-3-ethoxy-2-methyl-pyridine does not have a registered CAS number at the time of this writing. This suggests that the compound is not a standard, commercially available reagent. Consequently, this guide will focus on its synthesis from a readily accessible starting material.

The logical and commercially available precursor for the synthesis of the title compound is 5-Bromo-3-hydroxy-2-methylpyridine , which has the registered CAS number 91420-25-6 .[3] This precursor is available from various chemical suppliers.

Proposed Synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine

The most direct and well-established method for the conversion of a hydroxyl group to an ethoxy group on an aromatic ring is the Williamson ether synthesis .[4][5][6] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide.[5][6] In the context of synthesizing 5-Bromo-3-ethoxy-2-methyl-pyridine, the pyridinolic oxygen of 5-Bromo-3-hydroxy-2-methylpyridine will be deprotonated to form a pyridinoxide, which will then react with an ethylating agent.

Reaction Scheme

Caption: Proposed Williamson ether synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine.

Step-by-Step Experimental Protocol

Materials:

-

5-Bromo-3-hydroxy-2-methylpyridine (CAS: 91420-25-6)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodoethane (or Bromoethane)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Bromo-3-hydroxy-2-methylpyridine (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 5-10 mL per gram of starting material).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The addition of NaH will result in the evolution of hydrogen gas, so adequate ventilation is crucial. Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases, to ensure complete formation of the sodium pyridinoxide.

-

Alkylation: Add iodoethane (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical Properties and Characterization

The exact physicochemical properties of 5-Bromo-3-ethoxy-2-methyl-pyridine have not been experimentally determined. However, they can be predicted based on its structure and by comparison with structurally similar compounds.

| Property | Predicted Value / Expected Characteristics | Basis of Prediction |

| Molecular Formula | C₈H₁₀BrNO | Based on chemical structure |

| Molecular Weight | 216.08 g/mol | Calculated from the molecular formula |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | By analogy to 5-Bromo-2-methoxy-3-methylpyridine.[7] |

| Boiling Point | Predicted to be slightly higher than that of the methoxy analog. | The boiling point of 5-Bromo-2-methoxy-3-methylpyridine is not explicitly stated, but related compounds have boiling points in the range of 80-100 °C under reduced pressure. The ethoxy group will increase this. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF). | General property of similar organic molecules. |

| Characterization Data | ||

| ¹H NMR | Characteristic peaks for the ethoxy group (triplet and quartet), methyl group (singlet), and two aromatic protons (doublets). | Standard NMR spectroscopy principles. |

| ¹³C NMR | Peaks corresponding to the eight carbon atoms in the molecule. | Standard NMR spectroscopy principles. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine. | Standard mass spectrometry principles. |

Potential Applications in Research and Drug Development

Substituted bromopyridines are highly valuable intermediates in organic synthesis, primarily due to the versatility of the carbon-bromine bond in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position makes 5-Bromo-3-ethoxy-2-methyl-pyridine an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in the synthesis of complex pharmaceutical compounds.[8][9]

Caption: Suzuki-Miyaura coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine.

Buchwald-Hartwig Amination

Similarly, the C-Br bond can participate in Buchwald-Hartwig amination reactions, enabling the formation of C-N bonds. This is a powerful method for synthesizing substituted anilines and related compounds, which are prevalent in many biologically active molecules.

Role as a Bioactive Scaffold

Pyridinone and alkoxypyridine cores are present in a variety of compounds with diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[10][11] The specific substitution pattern of 5-Bromo-3-ethoxy-2-methyl-pyridine may confer novel biological activities, making it a target for screening in various disease models. The ethoxy group, in particular, can influence lipophilicity and metabolic stability compared to a hydroxyl or methoxy group.

Safety and Handling

No specific safety data exists for 5-Bromo-3-ethoxy-2-methyl-pyridine. Therefore, it must be handled with the assumption that it is a hazardous substance. Safety protocols should be based on data from its precursor, 5-Bromo-3-hydroxy-2-methylpyridine, and the closely related 5-Bromo-2-methoxy-3-methylpyridine.

Hazard Identification (based on analogs): [7][12][13]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[12][14]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[14]

Conclusion

While 5-Bromo-3-ethoxy-2-methyl-pyridine is not a commercially available compound with a registered CAS number, its synthesis is readily achievable from the known precursor 5-Bromo-3-hydroxy-2-methylpyridine via the Williamson ether synthesis. Its structural features, particularly the versatile bromine atom, make it a promising building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the necessary theoretical and practical framework for researchers to synthesize, characterize, and utilize this novel compound in their research endeavors. As with any new chemical entity, all handling and experimental work should be conducted with appropriate safety precautions.

References

- Cymit Quimica. 5-Bromo-3-hydroxy-2-methylpyridine. [URL: https://www.cymitquimica.com/5-bromo-3-hydroxy-2-methylpyridine-91420-25-6]

- Tokyo Chemical Industry Co., Ltd. 5-Bromo-2-hydroxy-3-methylpyridine. [URL: https://www.tcichemicals.com/IN/en/p/B2797]

- Chem-Impex International Inc. 5-Bromo-2-hydroxy-3-methylpyridine. [URL: https://www.chemimpex.com/product/5-bromo-2-hydroxy-3-methylpyridine-cas-89488-30-2]

- Tokyo Chemical Industry Co., Ltd. (APAC). 5-Bromo-2-hydroxy-3-methylpyridine. [URL: https://www.tcichemicals.com/APAC/en/p/B2797]

- Watson International Ltd. 5-Bromo-2-hydroxy-3-methylpyridine CAS 89488-30-2. [URL: https://www.watson-int.com/5-Bromo-2-hydroxy-3-methylpyridine-CAS-89488-30-2.html]

- ECHEMI. 5-Bromo-3-hydroxy-2-methylpyridine SDS, 91420-25-6 Safety Data Sheets. [URL: https://www.echemi.com/sds/5-bromo-3-hydroxy-2-methylpyridine-cas-91420-25-6.html]

- Chemistry Steps. Williamson Ether Synthesis. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]

- Wikipedia. Williamson ether synthesis. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methoxy-3-methylpyridine. [URL: https://www.fishersci.com/sds?productName=H50113]

- Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. [URL: https://www.fishersci.com/sds?productName=AC381830050]

- Master Organic Chemistry. The Williamson Ether Synthesis. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]

- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [URL: https://www.rsc.

- ChemicalBook. 5-AMINO-3-BROMO-2-METHYLPYRIDINE - Safety Data Sheet. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN_US_V2/CB5841596.htm]

- ChemTalk. Williamson Ether Synthesis. [URL: https://chemistrytalk.org/williamson-ether-synthesis/]

- Cymit Quimica. 5-Bromo-2-[(methylamino)methyl]pyridine Safety Data Sheet. [URL: https://www.cymitquimica.com/sds/OR6090_sds.pdf]

- Chemistry LibreTexts. Williamson Ether Synthesis. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides%3B_Thiols_and_Sulfides/18.04%3A_The_Williamson_Ether_Synthesis]

- PrepChem.com. Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. [URL: https://www.prepchem.com/synthesis-of-5-bromo-2-hydroxy-3-nitropyridine/]

- Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949822/]

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin. [URL: https://www.jstage.jst.go.jp/article/cpb/48/12/48_12_1828/_pdf]

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/193]

- BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. [URL: https://www.benchchem.

- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [URL: https://www.intechopen.com/chapters/62577]

- “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. SCIRP. [URL: https://www.scirp.

- Substituted pyridines as selective cyclooxygenase-2 inhibitors. Google Patents. [URL: https://patents.google.

- Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromo-3-hydroxy-2-methylpyridine | CymitQuimica [cymitquimica.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

Advanced Mass Spectrometry Analysis of 5-Bromo-3-ethoxy-2-methyl-pyridine: A Technical Guide for Drug Development

Executive Summary

In contemporary drug discovery, halogenated heterocycles serve as indispensable building blocks for synthesizing complex active pharmaceutical ingredients (APIs). 5-Bromo-3-ethoxy-2-methyl-pyridine is a prime example, frequently utilized as a critical intermediate in the development of kinase inhibitors, including VPS34 inhibitors targeting proliferative, inflammatory, and cardiovascular disorders[1].

For researchers synthesizing or utilizing this compound, mass spectrometry (MS) is the premier analytical technique for structural confirmation, purity assessment, and reaction monitoring. This whitepaper provides an in-depth, self-validating framework for the MS analysis of 5-Bromo-3-ethoxy-2-methyl-pyridine, detailing the causality behind ionization strategies, isotopic fingerprinting, and fragmentation mechanisms.

Physicochemical Profiling & Isotopic Signatures

To design an effective mass spectrometry workflow, one must first understand the intrinsic physicochemical properties of the analyte. The basicity of the pyridine nitrogen heavily dictates the ionization strategy, while the presence of the bromine atom defines the spectral fingerprint.

Molecular Specifications

| Property | Value | Analytical Implication |

| Molecular Formula | C₈H₁₀BrNO | Defines the exact mass and isotopic distribution. |

| Average Molecular Weight | ~216.08 g/mol | Determines the nominal mass range for MS1 scanning. |

| Monoisotopic Mass (⁷⁹Br) | 214.9946 Da | Target exact mass for high-resolution MS (HRMS). |

| Structural Features | Pyridine ring, Ethoxy group, Methyl group, Bromine atom | Predicts specific neutral losses (e.g., loss of ethylene from the ethoxy group). |

The Bromine Isotopic Diagnostic Tool

The most critical diagnostic feature of 5-Bromo-3-ethoxy-2-methyl-pyridine is its bromine atom. Naturally occurring bromine is composed of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) [2].

Because these isotopes exist in a nearly 1:1 ratio, any intact ion containing this bromine atom will exhibit a distinct M and M+2 doublet separated by exactly 2 m/z units, with approximately equal peak intensities[3]. This 1:1 pattern acts as an internal self-validating mechanism during analysis: if a spectral peak lacks this doublet, the ion does not contain bromine.

Table: Theoretical Isotopic Abundance for [M+H]⁺

| Isotope Composition | m/z (Nominal) | Relative Intensity |

|---|---|---|

| [C₈H₁₁⁷⁹BrNO]⁺ | 216 | ~100% |

|[C₈H₁₁⁸¹BrNO]⁺ | 218 | ~97.3% |

Experimental Methodologies: LC-MS/MS Protocol

While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for this volatile intermediate, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is highly preferred in pharmaceutical settings.

Causality of Choice: The pyridine nitrogen is highly basic and readily accepts a proton in acidic mobile phases. Therefore, positive-ion mode ESI (ESI+) provides exceptional sensitivity, generating the [M+H]⁺ precursor ion with minimal in-source fragmentation.

Step-by-Step LC-MS/MS Workflow

-

Sample Preparation: Dissolve the analyte in MS-grade Methanol to a concentration of 0.1 µg/mL. Rationale: Methanol ensures complete solubility and acts as an efficient protic solvent for ESI.

-

Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase UHPLC column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Rationale: Formic acid forces the protonation of the pyridine nitrogen prior to aerosolization.

-

Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

-

MS1 Acquisition: Scan from m/z 100 to 400. Identify the m/z 216/218 doublet.

-

Collision-Induced Dissociation (CID): Isolate m/z 216 and m/z 218 in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using Argon collision gas.

-

MS2 Acquisition: Record the fragment ions to map the structural connectivity.

Step-by-step LC-MS/MS analytical workflow for 5-Bromo-3-ethoxy-2-methyl-pyridine.

Mechanistic Fragmentation Pathways (CID)

Understanding how 5-Bromo-3-ethoxy-2-methyl-pyridine fragments under CID is essential for structural validation. The fragmentation is governed by the relative bond dissociation energies of the substituents attached to the pyridine core.

Primary Cleavage: Loss of the Ethoxy Group

The most thermodynamically favorable initial fragmentation is the neutral loss of ethylene (C₂H₄, 28 Da) from the ethoxy group at position 3. This occurs via a hydrogen rearrangement to the adjacent oxygen or ring, resulting in a stable hydroxypyridine-type fragment.

-

Spectral Evidence: The precursor doublet at m/z 216/218 shifts down by 28 Da to form a new doublet at m/z 188/190 . The preservation of the 1:1 doublet proves the bromine atom is still attached to the ring.

Secondary Cleavage: Halogen Loss

Halogens are easily lost during mass spectrometry[4]. Following the loss of ethylene, the application of higher collision energies forces the homolytic or heterolytic cleavage of the C-Br bond.

-

Spectral Evidence: The loss of a bromine radical (Br•, 79/81 Da) from the m/z 188/190 intermediate yields a fragment at m/z 109 .

-

Self-Validation: Because the bromine atom has been expelled, the resulting m/z 109 peak appears as a singlet . The sudden disappearance of the M/M+2 isotopic pattern is the definitive proof of halogen loss[4].

Proposed CID fragmentation pathway of protonated 5-Bromo-3-ethoxy-2-methyl-pyridine.

Data Interpretation & Self-Validating Matrix

To ensure absolute trustworthiness in the analytical results, researchers should employ a self-validating interpretation matrix. This matrix relies on the logical causality of mass shifts and isotopic ratio changes. If the experimental data deviates from this matrix, the structural identity of the synthesized intermediate must be questioned.

Self-Validating Data Interpretation Matrix:

| Observed m/z | Peak Morphology | Structural Assignment | Validation Logic |

| 216 / 218 | 1:1 Doublet | Intact [M+H]⁺ | Confirms exact mass and presence of one Br atom. |

| 188 / 190 | 1:1 Doublet | [M+H - C₂H₄]⁺ | Confirms presence of an ethoxy/ethyl ether group; Br is retained. |

| 136 | Singlet | [M+H - HBr]⁺ | Confirms loss of Br. The transition from doublet to singlet validates the halogen's departure. |

| 109 | Singlet | [M+H - C₂H₄ - Br]⁺ | Confirms the core pyridine ring mass after stripping both primary substituents. |

By strictly adhering to these diagnostic mass shifts and isotopic patterns, drug development professionals can confidently verify the integrity of 5-Bromo-3-ethoxy-2-methyl-pyridine across all stages of pharmaceutical synthesis.

References

-

Isotopes in Mass Spectrometry Chemistry Steps URL: [Link]

-

6.7: Other Important Isotopes - Br and Cl Chemistry LibreTexts URL:[Link]

- WO2015108861A1 - Heteroaryls and uses thereof Google Patents URL

Sources

Navigating the Synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine: A Guide to Starting Materials and Strategic Execution

Abstract

5-Bromo-3-ethoxy-2-methyl-pyridine is a key heterocyclic building block with significant applications in medicinal chemistry and materials science. Its synthesis, while achievable through multiple pathways, necessitates a careful consideration of starting material availability, cost, and the strategic implementation of synthetic steps to ensure optimal yield and purity. This in-depth technical guide provides a comprehensive analysis of the primary synthetic routes, focusing on the critical selection of starting materials and the underlying chemical principles that govern each transformation. We will explore both classical and modern methodologies, offering field-proven insights to guide researchers, scientists, and drug development professionals in the efficient and reliable synthesis of this valuable compound.

Introduction

The substituted pyridine core is a ubiquitous motif in a vast array of pharmaceuticals and functional materials. The specific substitution pattern of 5-Bromo-3-ethoxy-2-methyl-pyridine, featuring a bromine atom for further functionalization, an ethoxy group influencing electronic properties, and a methyl group, makes it a particularly versatile intermediate. The strategic placement of these functional groups allows for sequential and regioselective modifications, such as cross-coupling reactions at the bromine-bearing carbon, rendering it a valuable precursor for the synthesis of complex molecular architectures. This guide will dissect the common synthetic strategies, with a primary focus on the logical selection of commercially available or readily synthesizable starting materials.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points, leading to a few primary synthetic strategies. These strategies generally revolve around the sequential introduction of the bromo, ethoxy, and methyl substituents onto a pre-existing pyridine ring or the construction of the substituted pyridine ring itself.

Strategy 1: Bromination of a Pre-functionalized Pyridine

One of the most direct approaches involves the bromination of a suitable 3-ethoxy-2-methyl-pyridine precursor. This strategy is attractive due to the potential for late-stage introduction of the bromine atom.

Starting Material: 3-Ethoxy-2-methyl-pyridine

The synthesis of this key intermediate can be approached from several angles. One common method involves the deoxygenation of 3-methoxy-2-methylpyridine 1-oxide.[1] While this provides the methoxy analogue, a similar Williamson ether synthesis approach starting from a 3-hydroxy-2-methylpyridine derivative with an ethylating agent would yield the desired ethoxy compound. The synthesis of 3-hydroxy-2-methylpyridine itself can be achieved through various methods, including the ring-opening and closing of furan derivatives.[2]

Bromination Step:

The bromination of the pyridine ring is a critical step. Direct bromination of pyridine is often challenging and requires harsh conditions, typically leading to substitution at the 3-position. However, the presence of activating groups like the ethoxy and methyl substituents can influence the regioselectivity. The use of brominating agents such as N-Bromosuccinimide (NBS) is a common and effective method for the bromination of activated aromatic and heteroaromatic rings.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Ethoxy-2-methyl-pyridine (Hypothetical, based on analogous methoxy synthesis)

-

Synthesis of 3-Hydroxy-2-methyl-pyridine: This can be prepared from furan-derived starting materials as described in the literature.[2]

-

Williamson Ether Synthesis:

-

To a solution of 3-hydroxy-2-methyl-pyridine (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add ethyl iodide or ethyl bromide (1.2 eq) dropwise and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-ethoxy-2-methyl-pyridine.

-

Protocol 2: Bromination of 3-Ethoxy-2-methyl-pyridine

-

Dissolve 3-ethoxy-2-methyl-pyridine (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

-

Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography to obtain 5-Bromo-3-ethoxy-2-methyl-pyridine.

Strategy 2: Building the Pyridine Ring

An alternative approach involves constructing the substituted pyridine ring from acyclic precursors. While often more complex, this strategy can offer greater control over the substitution pattern.

Starting Materials: This approach would typically involve the condensation of a β-dicarbonyl compound or its equivalent with an ammonia source and another carbonyl compound. For the target molecule, this could involve a derivative of acetoacetate with an ethoxy group at the appropriate position.

Strategy 3: Modification of a Pre-existing Bromopyridine

This strategy starts with a commercially available or readily synthesized bromopyridine and introduces the ethoxy and methyl groups in subsequent steps.

Starting Material: A Dihalogenated or Aminated Pyridine

A common and versatile starting point is a di-substituted pyridine, such as 2,5-dibromopyridine[4][5][6] or 5-bromo-2-chloropyridine. The differential reactivity of the halogen atoms can be exploited for selective functionalization. For instance, the 2-position of a pyridine ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the 5-position.

Another viable starting material is 5-bromo-2-methylpyridin-3-amine.[7] The amino group can be converted to a hydroxyl group via a diazotization reaction (a Sandmeyer-type reaction), which can then be etherified.[8][9][10][11]

Experimental Protocols

Protocol 3: Synthesis from 5-Bromo-2-methylpyridin-3-amine (via Diazotization)

-

Diazotization:

-

Dissolve 5-bromo-2-methylpyridin-3-amine (1.0 eq) in an aqueous acidic solution (e.g., H2SO4) and cool to 0-5 °C.[12]

-

Add a solution of sodium nitrite (NaNO2, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

-

Hydrolysis:

-

Carefully add the diazonium salt solution to a boiling aqueous solution to hydrolyze the diazonium group to a hydroxyl group.

-

Cool the reaction mixture and extract the 5-bromo-3-hydroxy-2-methyl-pyridine with an organic solvent.

-

Purify the crude product.

-

-

Ethoxylation:

-

Follow the Williamson ether synthesis procedure described in Protocol 1, using 5-bromo-3-hydroxy-2-methyl-pyridine as the starting material and an ethylating agent.

-

Data Presentation

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| 3-Ethoxy-2-methyl-pyridine | Electrophilic Bromination | Direct, potentially high yielding | Synthesis of the starting material may be multi-step |

| 2,5-Dibromopyridine | Nucleophilic Aromatic Substitution (SNAr) followed by methylation | Commercially available starting material | Regioselectivity can be a challenge |

| 5-Bromo-2-methylpyridin-3-amine | Diazotization, Hydrolysis, Ethoxylation | Utilizes a commercially available starting material | Diazotization reactions can be hazardous and require careful control |

Visualization of Synthetic Workflows

Workflow 1: Bromination of 3-Ethoxy-2-methyl-pyridine

Caption: Synthesis via bromination of a pre-formed ethoxypyridine.

Workflow 2: Synthesis from 5-Bromo-2-methylpyridin-3-amine

Caption: Synthesis starting from a commercially available aminopyridine.

Conclusion

The synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reaction types, such as diazotizations. For laboratory-scale synthesis, the bromination of a pre-synthesized 3-ethoxy-2-methyl-pyridine or the functionalization of commercially available 5-bromo-2-methylpyridin-3-amine represent robust and well-documented approaches. By understanding the underlying chemical principles and carefully selecting the starting materials, researchers can efficiently and reliably access this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.

References

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20).

- New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. (n.d.). ResearchGate.

- Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. (n.d.).

- Sandmeyer reaction - Wikipedia. (n.d.).

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (n.d.).

- Synthesis of 3-methoxy-2-methylpyridine - PrepChem.com. (n.d.).

- SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. (2007, September 20).

- What is the synthesis process of 3-Hydroxy-2-methylpyridine? - FAQ - Guidechem. (2023, February 4).

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.

- Sandmeyer Reaction - Organic Chemistry Portal. (n.d.).

- 2,5-Dibromopyridine, 25g, Each - CP Lab Safety. (n.d.).

- 2,5-Dibromo Pyridine at best price in Hyderabad by Bhavesh Chem Labs | ID - IndiaMART. (n.d.).

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.).

Sources

- 1. prepchem.com [prepchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. calpaclab.com [calpaclab.com]

- 5. 2,5-Dibromopyridine manufacturers and suppliers in india [chemicalbook.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. mdpi.com [mdpi.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-3-ethoxy-2-methyl-pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological activities of 5-Bromo-3-ethoxy-2-methyl-pyridine derivatives. Drawing upon established principles of medicinal chemistry and established experimental protocols, this document aims to equip researchers with the foundational knowledge to explore this promising class of heterocyclic compounds.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a privileged scaffold in medicinal chemistry.[1] Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a bromine atom, a methyl group, and an ethoxy group onto the pyridine ring, as in the case of 5-Bromo-3-ethoxy-2-methyl-pyridine, creates a unique chemical entity with the potential for novel biological activities. This guide will delve into the specifics of this particular scaffold and its derivatives.

Synthesis and Characterization of 5-Bromo-3-ethoxy-2-methyl-pyridine Derivatives

The synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine derivatives can be approached through a multi-step process, leveraging established methodologies in heterocyclic chemistry. A plausible synthetic strategy involves the initial preparation of a 3-ethoxy-2-methylpyridine intermediate, followed by regioselective bromination.

Synthesis of the Core Scaffold

A potential pathway to the core 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold is outlined below. This proposed synthesis is based on analogous reactions reported in the literature for similar pyridine derivatives.

Caption: Proposed synthetic workflow for 5-Bromo-3-ethoxy-2-methyl-pyridine derivatives.

Detailed Experimental Protocol: Synthesis of 5-Aryl-3-ethoxy-2-methyl-pyridine Derivatives (Hypothetical)

This protocol is a representative example based on the Suzuki cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[3]

Step 1: Synthesis of 3-ethoxy-2-methylpyridine (Intermediate 1)

-

To a solution of 2-methyl-3-hydroxypyridine in a suitable aprotic solvent (e.g., dry THF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add ethyl iodide (1.2 equivalents) dropwise and stir the reaction at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to obtain 3-ethoxy-2-methylpyridine.

Step 2: Synthesis of 5-Bromo-3-ethoxy-2-methyl-pyridine (Intermediate 2)

-

Dissolve 3-ethoxy-2-methylpyridine in a suitable solvent (e.g., acetic acid).

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

-

Purify the crude product by column chromatography to yield 5-Bromo-3-ethoxy-2-methyl-pyridine.

Step 3: Synthesis of 5-Aryl-3-ethoxy-2-methyl-pyridine Derivatives

-

To a degassed solution of 5-Bromo-3-ethoxy-2-methyl-pyridine in a mixture of toluene and water, add the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).[3]

-

Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours.[3]

-

After cooling to room temperature, partition the mixture between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford the final 5-aryl-3-ethoxy-2-methyl-pyridine derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Screening Protocols

Based on the extensive research on pyridine derivatives, the 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold holds promise for various biological activities, particularly in the areas of anticancer and antimicrobial research.

Anticancer Activity

Pyridine-containing molecules are known to target various pathways implicated in cancer progression, including kinase signaling and cell cycle regulation.[4] The introduction of different aryl or heteroaryl groups at the 5-position of the core scaffold can lead to compounds with varying potencies and selectivities against different cancer cell lines.

3.1.1. In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[5][6]

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized pyridine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Data Presentation:

| Derivative | Substitution at 5-position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |

| Compound A | Phenyl | Data to be generated | Data to be generated | Data to be generated |

| Compound B | 4-Fluorophenyl | Data to be generated | Data to be generated | Data to be generated |

| Compound C | 4-Methoxyphenyl | Data to be generated | Data to be generated | Data to be generated |

| Doxorubicin | (Positive Control) | Reference Value | Reference Value | Reference Value |

3.1.2. Potential Mechanism of Action: Kinase Inhibition

Many pyridine-based anticancer agents function as kinase inhibitors.[8][9] The 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold could potentially be developed into inhibitors of various kinases implicated in cancer, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or serine/threonine kinases (e.g., CDKs, PI3K).[10][11]

Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial Activity

Pyridine derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[2] The presence of the bromine atom in the scaffold can enhance antimicrobial activity.

3.2.1. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[12]

-

Serial Dilution: Perform serial two-fold dilutions of the synthesized pyridine derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Derivative | Substitution at 5-position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Compound A | Phenyl | Data to be generated | Data to be generated | Data to be generated |

| Compound B | 4-Chlorophenyl | Data to be generated | Data to be generated | Data to be generated |

| Compound C | Thiophene-2-yl | Data to be generated | Data to be generated | Data to be generated |

| Ciprofloxacin | (Bacterial Control) | Reference Value | Reference Value | N/A |

| Fluconazole | (Fungal Control) | N/A | N/A | Reference Value |

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-Bromo-3-ethoxy-2-methyl-pyridine scaffold and evaluation of the biological activity of the resulting derivatives will be crucial for establishing a structure-activity relationship (SAR). Key areas for modification and investigation include:

-

The nature of the substituent at the 5-position: Exploring a diverse range of aryl and heteroaryl groups with varying electronic and steric properties will be essential to understand their impact on activity and selectivity.[8][14]

-

The ethoxy group at the 3-position: Investigating the effect of other alkoxy groups of varying chain lengths and branching could provide insights into the importance of this substituent for target engagement.

-

The methyl group at the 2-position: While potentially important for steric interactions, modifications at this position could also be explored.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnrjournal.com [pnrjournal.com]

- 13. api.pageplace.de [api.pageplace.de]

- 14. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing, Quality Control, and Synthetic Utility of 5-Bromo-3-ethoxy-2-methylpyridine in Advanced Drug Development

Executive Summary

5-Bromo-3-ethoxy-2-methylpyridine (CAS: 1256819-03-0) is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Its unique substitution pattern—a strongly electron-donating ethoxy group at C3, a weakly electron-donating methyl group at C2, and a reactive bromine at C5—makes it an ideal electrophilic scaffold for the development of targeted therapeutics. This whitepaper provides a comprehensive technical guide on the commercial sourcing, rigorous quality control (QC) validation, and downstream synthetic utility of this compound, specifically in the generation of phosphoinositide 3-kinase (PI3K) inhibitors.

Commercial Availability & Physicochemical Profile

The commercial supply chain for 5-Bromo-3-ethoxy-2-methylpyridine is primarily supported by fine chemical Contract Development and Manufacturing Organizations (CDMOs) and specialized distributors such as1[1]. When sourcing this intermediate for Good Manufacturing Practice (GMP) or advanced preclinical synthesis, understanding its physicochemical baseline is critical to prevent downstream failures.

A primary risk during procurement is the introduction of regiochemical impurities, most notably the2[2], which can bypass standard low-resolution screening and poison subsequent cross-coupling reactions.

Quantitative Sourcing Data

| Parameter | Specification / Data |

| Chemical Name | 5-Bromo-3-ethoxy-2-methylpyridine |

| CAS Registry Number | 1256819-03-0 |

| Molecular Formula | C8H10BrNO |

| Molecular Weight | 216.08 g/mol |

| Typical Commercial Purity | ≥ 97.0% (HPLC) |

| Known Isomeric Impurity | 6-Bromo-3-ethoxy-2-methylpyridine (CAS: 864177-93-5) |

| Primary Supplier Category | Fine Chemical CDMOs (e.g., BLD Pharm) |

Quality Control & Regiochemical Validation Protocol

To ensure the integrity of the synthetic pipeline, incoming batches of 5-Bromo-3-ethoxy-2-methylpyridine must undergo rigorous, self-validating analytical testing. The following protocol guarantees both chemical purity and regiochemical fidelity.

Step 1: Sample Preparation & System Suitability

-

Action: Dissolve 10.0 mg of the sourced lot in 1.0 mL of HPLC-grade acetonitrile.

-

Causality: Acetonitrile provides optimal solvation for the lipophilic pyridine core while preventing solvolysis or transetherification of the ethoxy linkage, which could occur if protic solvents (like methanol) were used under slightly acidic conditions.

-

Self-Validation: Inject a 10 µL blank (pure acetonitrile) prior to the sample. The complete absence of peaks at the established retention time validates that the column and injector are free of carryover, ensuring that any detected impurities are intrinsic to the batch and not instrumental artifacts.

Step 2: Reverse-Phase HPLC Analysis

-

Action: Execute a gradient elution (5% to 95% Acetonitrile in Water with 0.1% Trifluoroacetic Acid) over 15 minutes on a standard C18 stationary phase. Monitor UV absorbance at 254 nm.

-

Causality: The addition of 0.1% TFA suppresses the ionization of residual silanols on the silica column and protonates the basic pyridine nitrogen, preventing peak tailing and ensuring sharp, quantifiable integration. The 254 nm wavelength is specifically chosen to capture the strong π-π* transitions of the substituted aromatic ring.

-

Self-Validation: The primary peak must yield a signal-to-noise (S/N) ratio > 1000. Utilizing a Photodiode Array (PDA) detector, the UV spectrum across the peak must remain uniform; any spectral deviation at the peak tails automatically flags the presence of co-eluting impurities, invalidating the purity claim.

Step 3: H-NMR Regiochemical Confirmation

-

Action: Acquire a

H-NMR spectrum in CDCl -

Causality: The meta-coupling constant (J

1.8–1.9 Hz) between the aromatic protons at -

Self-Validation: The integration ratio of the C2-methyl singlet (

2.43) to the ethoxy methylene quartet (

Synthetic Utility in Drug Development: PI3K Inhibitors

In the landscape of targeted therapeutics, 5-Bromo-3-ethoxy-2-methylpyridine serves as a critical intermediate. Its most prominent application lies in the synthesis of isoindolinone-based inhibitors targeting3[3].

PI3K

During Active Pharmaceutical Ingredient (API) synthesis, the C5 bromine atom acts as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). The strategic placement of the ethoxy group at C3 provides essential steric encumbrance and electron density, modulating the basicity of the adjacent pyridine nitrogen. This electronic tuning is critical for optimizing the hydrogen-bonding interactions within the ATP-binding pocket of the PI3K enzyme, thereby enhancing both the potency and isoform selectivity of the final drug candidate[3].

Visualizing the Synthetic Workflow

The following diagram illustrates the critical path from commercial sourcing through QC validation and final API integration.

Workflow from sourcing 5-Bromo-3-ethoxy-2-methylpyridine to PI3K inhibitor API synthesis.

References

- Commercial Catalog: 5-Bromo-3-ethoxy-2-methylpyridine (CAS 1256819-03-0)

- Commercial Catalog: 6-Bromo-3-ethoxy-2-methylpyridine (CAS 864177-93-5)

- WO2011087776A1 - Isoindolinone inhibitors of phosphatidylinositol 3-kinase Source: Google Patents / World Intellectual Property Organization URL

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly indispensable in the pharmaceutical and agrochemical industries for the synthesis of biaryl and hetero-biaryl compounds.[1] The pyridine motif, a common structural feature in biologically active molecules, makes the Suzuki coupling of pyridine halides a critical transformation.[1]

However, the coupling of pyridine halides is not without its challenges. The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition and diminished yields.[1] This guide provides a comprehensive overview and a detailed protocol for the Suzuki coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a validated experimental protocol, and provide insights into reaction optimization and troubleshooting.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] Understanding these fundamental steps is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (5-Bromo-3-ethoxy-2-methyl-pyridine) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.[3][4][5]

-

Transmetalation: In this key step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][3][6][7] This "ate" complex is significantly more reactive towards the palladium(II) intermediate.[2]

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

To visualize this process, the following diagram illustrates the key transformations within the Suzuki-Miyaura catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine

This section provides a detailed, step-by-step protocol for the Suzuki coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine with a generic arylboronic acid. This protocol serves as a robust starting point and can be optimized for specific substrates.

Materials and Reagents

| Reagent | Typical Amount (for 1.0 mmol scale) | Purpose |

| 5-Bromo-3-ethoxy-2-methyl-pyridine | 1.0 equiv (216.07 mg) | Aryl halide starting material |

| Arylboronic Acid | 1.1 - 1.5 equiv | Coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | Catalyst for the cross-coupling reaction |

| Base (e.g., K₃PO₄ or Na₂CO₃) | 2-3 equiv | Activates the boronic acid for transmetalation |

| Anhydrous Solvent (e.g., 1,4-Dioxane) | ~5-10 mL | Reaction solvent |

| Degassed Water | ~1-2.5 mL | Co-solvent, aids in dissolving the base |

| Inert Gas (Nitrogen or Argon) | N/A | Provides an inert atmosphere |

| Ethyl Acetate | For work-up | Extraction solvent |

| Brine | For work-up | Washing agent |

| Anhydrous Sodium or Magnesium Sulfate | For drying | Drying agent for the organic layer |

| Silica Gel | For purification | Stationary phase for column chromatography |

Step-by-Step Procedure

A general workflow for the Suzuki coupling reaction is depicted below.

Caption: General experimental workflow for Suzuki coupling.

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-ethoxy-2-methyl-pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[9][10]

-

Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[9]

-

Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[9]

-

Via syringe, add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water).[9][11][12] The total solvent volume should be sufficient to ensure adequate mixing.

-

-

Reaction Execution:

-

Immerse the reaction flask in a preheated oil bath and stir the mixture at the desired temperature, typically between 80-110 °C.[9][11]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9]

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.[9]

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[9]

-

Wash the organic layer sequentially with water and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

-

-

Purification:

Optimization of Reaction Parameters

The success of a Suzuki coupling reaction often hinges on the careful selection of several key parameters.

Choice of Catalyst and Ligand

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura reactions.[1] The choice of ligand is critical, especially with potentially inhibiting substrates like pyridines.[1] Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), have proven to be highly effective for the coupling of heteroaryl halides.[1] For less challenging couplings, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand can be sufficient.[1][7]

The Crucial Role of the Base

The base is not merely a proton scavenger; it plays a critical role in activating the organoboron species.[2][6] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[2] The choice of base can significantly impact reaction rates and yields.[2]

| Base | Strength | Common Applications and Considerations |

| K₃PO₄ | Strong | Often a good choice for challenging couplings and is frequently used with heteroaryl halides.[12][14] |

| Na₂CO₃ | Moderate | A widely used and cost-effective base, often employed in aqueous solvent systems.[1] |

| Cs₂CO₃ | Strong | Can be very effective, but is more expensive.[10] |

| K₂CO₃ | Moderate | Another common and effective base.[8][10] |

| KF | Weak | Can be used when base-sensitive functional groups are present.[7] |

Solvent Systems

The Suzuki coupling is versatile in its solvent requirements and can be performed in various organic solvents, often with the addition of water.[8][15] The use of a biphasic system with water helps to dissolve the inorganic base and is thought to facilitate the transmetalation step.[10]

For poorly soluble reactants, vigorous stirring or the use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve reaction rates in biphasic systems.[10]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Ineffective base; Poor solubility of reactants; Catalyst inhibition by pyridine nitrogen. | Ensure the catalyst is active and the reaction is under an inert atmosphere. Try a different base or solvent system.[10] Consider a more robust ligand for the palladium catalyst.[1] |

| Protodeborylation of Boronic Acid | The boronic acid is hydrolyzed back to the corresponding arene. This is more common with heteroaryl boronic acids. | Use a boronic ester (e.g., pinacol ester) which is more stable.[15] Minimize reaction time and ensure the base is not excessively strong. |

| Homo-coupling of Starting Materials | Formation of biaryl products from the coupling of two identical starting molecules. | This can sometimes be minimized by the slow addition of one of the coupling partners.[13] |

| Difficulty in Purification | Co-elution of the product with unreacted starting materials or byproducts. | Optimize the solvent system for column chromatography.[13] An acid-base extraction during the work-up can sometimes help remove basic or acidic impurities.[13] |

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-3-ethoxy-2-methyl-pyridine is a powerful and versatile method for the synthesis of a wide array of substituted pyridine derivatives. A thorough understanding of the reaction mechanism, coupled with the careful selection of catalyst, base, and solvent, is paramount for achieving high yields and purity. The protocol and optimization strategies outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important transformation in their synthetic endeavors.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- Suzuki reaction - Wikipedia. (n.d.). Wikipedia.

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs.

- A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. (n.d.). Benchchem.

- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products - Benchchem. (n.d.). Benchchem.

- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. (n.d.). Benchchem.

- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ACS Publications.

- Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. (2023, July 19). News-Medical.Net.

- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine - Benchchem. (n.d.). Benchchem.

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine - Benchchem. (n.d.). Benchchem.

- Managing solubility issues of reactants in Suzuki coupling - Benchchem. (n.d.). Benchchem.

- The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids - Benchchem. (n.d.). Benchchem.

- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (n.d.). Canadian Science Publishing.

- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. (2008, December 11). ACS Publications.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (n.d.). NCBI.

- What is Pyridine-4-boronic acid? - ChemicalBook. (2020, February 13). ChemicalBook.

- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate.

- What products would you expect from the following Suzuki coupling reactions? (b) - Pearson. (n.d.). Pearson.

- Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry - ACS Publications. (2003, November 6). ACS Publications.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (2017, January 27). NCBI.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. (2018, September 11). NCBI.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (2018, September 11). Beilstein Journals.

- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - ResearchGate. (n.d.). ResearchGate.

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). San Diego Miramar College.

- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.). ResearchGate.

- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (n.d.). NCBI.

- Highly Efficient Method for Suzuki Reactions in Aqueous Media | ACS Omega. (2018, April 24). ACS Publications.

- 8.5: Suzuki-Miyara Coupling - Chemistry LibreTexts. (2026, January 6). Chemistry LibreTexts.

- Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI. (2023, January 5). MDPI.

- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. (n.d.). ResearchGate.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). MDPI.

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.). NCBI.

- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025, October 16). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. news-medical.net [news-medical.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Yoneda Labs [yonedalabs.com]

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 5-Bromo-3-ethoxy-2-methylpyridine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary & Structural Rationale

5-Bromo-3-ethoxy-2-methylpyridine (CAS: 1256819-03-0) is a highly versatile heterocyclic building block, prominently featured in the synthesis of advanced kinase inhibitors, including PI3K and VPS34 inhibitors[1][2]. Successfully utilizing this scaffold in Palladium-catalyzed cross-coupling reactions requires a deep understanding of its stereoelectronic properties:

-

C5-Bromide Reactivity: The primary site for oxidative addition. While aryl bromides are generally highly reactive, the electron density of the pyridine ring modulates this.

-

C3-Ethoxy Group (Electronic Influence): Acts as an electron-donating group (EDG) via resonance. This subtly increases the electron density of the pyridine ring, which can raise the activation energy required for the initial oxidative addition of Pd(0) compared to electron-deficient halo-pyridines.

-

C2-Methyl Group (Steric & Coordination Influence): Provides essential steric shielding near the pyridine nitrogen. Unshielded pyridine nitrogens are notorious for coordinating to Pd(II) intermediates (catalyst poisoning)[3]. The C2-methyl group advantageously reduces this off-target coordination, improving overall catalyst turnover.

Mechanistic Causality in Catalyst Selection

When designing cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for this substrate, the primary challenge is preventing the basic pyridine nitrogen from forming inactive chelate complexes with the palladium center[3].

-

Ligand Selection: To counteract potential catalyst poisoning, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or bidentate ligands with a large bite angle (e.g., dppf) are mandatory[2][4]. These ligands serve a dual purpose: their electron richness accelerates oxidative addition into the slightly deactivated C5-Br bond, while their massive steric bulk physically prevents the pyridine nitrogen from coordinating to the metal center.

-

Base Selection: The choice of base dictates the efficiency of the transmetalation step. For Suzuki couplings, aqueous inorganic bases like

or

Figure 1. Palladium catalytic cycle tailored for 5-bromo-3-ethoxy-2-methylpyridine cross-coupling.

Quantitative Data: Optimized Reaction Parameters

The following table synthesizes optimized reaction parameters derived from pharmaceutical patent literature and methodology reviews for coupling 5-bromo-3-ethoxy-2-methylpyridine[1][2][4].

| Coupling Type | Catalyst / Precatalyst | Ligand | Base | Solvent System | Temp & Time | Yield Expectation |

| Suzuki-Miyaura (Aryl-Aryl) | dppf (Intrinsic) | 1,4-Dioxane | 130°C (MW), 30 min | 65% - 85% | ||

| Suzuki-Miyaura (Sterically Hindered) | XPhos Pd G3 (2-5 mol%) | XPhos | 1,4-Dioxane / | 90°C, 12 h | 70% - 90% | |

| Buchwald-Hartwig (Primary Amines) | BrettPhos (4 mol%) | LiHMDS (2.5 eq) | THF | 65°C, 16 h | 60% - 80% | |

| Miyaura Borylation (Pinacol Ester) | dppf (Intrinsic) | KOAc (3.0 eq) | 1,4-Dioxane | 90°C, 4-8 h | >80% |

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the defined analytical checkpoints.

Protocol A: Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)

Reference standard adapted from VPS34 inhibitor synthesis workflows[2].

Step 1: Reaction Assembly

-

In a 10 mL microwave vial, add 5-bromo-3-ethoxy-2-methylpyridine (1.0 eq, e.g., 0.5 mmol, 108 mg).

-

Add the corresponding aryl/heteroaryl boronic acid or pinacol ester (1.1 - 1.2 eq).

-

Add

complex (0.05 eq, 0.025 mmol). -

Add 1,4-Dioxane (4.0 mL) and

aqueous

Step 2: Deoxygenation (Critical Step)

-

Seal the vial with a crimp cap equipped with a PTFE septum.

-

Sparge the biphasic mixture with ultra-pure Argon or

gas for exactly 10 minutes using a submerged needle, with an open vent needle. Causality: Oxygen rapidly oxidizes the electron-rich dppf ligand and Pd(0) species, quenching the catalytic cycle.

Step 3: Catalytic Activation

-

Subject the vial to microwave irradiation at 130°C for 30 minutes.

Step 4: Self-Validation Checkpoint (In-Process QC)

-

Withdraw a 10 µL aliquot of the organic layer via syringe.

-

Dilute in 1 mL LCMS-grade Acetonitrile and analyze via LCMS.

-

Validation Criteria: The starting material peak (

) must be

Step 5: Workup and Isolation

-

Cool to room temperature, dilute with EtOAc (15 mL), and filter through a tightly packed Celite pad to remove palladium black.

-

Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure. Purify via flash chromatography.

Figure 2. Self-validating experimental workflow for sensitive Pd-catalyzed couplings.

Protocol B: Buchwald-Hartwig Amination

Optimized for preventing off-target coordination[3][4].

Step 1: In an oven-dried Schlenk flask under Argon, combine 5-bromo-3-ethoxy-2-methylpyridine (1.0 eq), the desired amine (1.2 eq),

References

-

Title: Heteroaryls and uses thereof (WO2015108861A1) Source: Google Patents / Vertex Pharmaceuticals URL: 2

-

Title: Isoindolinone inhibitors of phosphatidylinositol 3-kinase (US20120202784A1) Source: Google Patents / Intellikine, Inc. URL: 1

-

Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: 4

-

Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: PMC (National Institutes of Health) URL: 3

Sources

Application Note: Synthesis of Novel Kinase Inhibitor Scaffolds via Late-Stage Functionalization of 5-Bromo-3-ethoxy-2-methylpyridine

Executive Summary

This application note details validated, step-by-step protocols for the late-stage functionalization of 5-Bromo-3-ethoxy-2-methylpyridine . By leveraging divergent palladium-catalyzed cross-coupling strategies (Suzuki-Miyaura and Buchwald-Hartwig), researchers can rapidly generate libraries of novel pyridine derivatives. These protocols are specifically optimized for drug development professionals designing targeted inhibitors for lipid kinases.

Introduction & Mechanistic Rationale

The functionalization of substituted pyridines is a cornerstone in modern drug discovery, particularly for targeting lipid kinases such as PI3Kγ[1] and VPS34[2]. The intermediate 5-Bromo-3-ethoxy-2-methylpyridine (CAS: 1256819-03-0)[3] serves as a highly versatile, stereoelectronically tuned building block.

Mechanistic Advantages of the Scaffold:

-

C5-Bromide: Provides an ideal, low-barrier handle for palladium-catalyzed oxidative addition, enabling rapid diversification via C-C and C-N bond formation.

-

C3-Ethoxy Group: Acts as a hydrogen-bond acceptor while providing critical steric bulk that forces the molecule into a preferred bioactive conformation within the kinase ATP-binding pocket.

-

C2-Methyl Group: Prevents off-target metabolic oxidation at the C2 position and enhances the lipophilic efficiency (LipE) of the resulting drug candidates.

By utilizing this specific scaffold, medicinal chemists can effectively disrupt the PI3K/VPS34 signaling cascade, which is frequently hyperactivated in proliferative and inflammatory disorders[1],[2].

Pathway & Workflow Visualization

Fig 1. Disruption of PI3K/VPS34 lipid kinase signaling by novel pyridine derivatives.

Fig 2. Divergent synthetic workflow for 5-Bromo-3-ethoxy-2-methylpyridine functionalization.

Experimental Protocols

Protocol 3.1: Synthesis of Aryl Derivatives via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-(4-(methylsulfonyl)phenyl)-3-ethoxy-2-methylpyridine.

Causality & Design Rationale: We select Pd(dppf)Cl₂ as the catalyst because the bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center. This prevents catalyst deactivation by competitive binding of the pyridine nitrogen and accelerates the critical reductive elimination step. A biphasic 1,4-dioxane/water system is used because water is strictly required to dissolve the K₂CO₃ base and form the reactive boronate complex necessary for transmetalation.

Step-by-Step Procedure:

-

Reagent Charging: To an oven-dried 50 mL Schlenk flask, add 5-Bromo-3-ethoxy-2-methylpyridine (500 mg, 2.31 mmol, 1.0 eq), 4-(methylsulfonyl)phenylboronic acid (554 mg, 2.77 mmol, 1.2 eq), and K₂CO₃ (638 mg, 4.62 mmol, 2.0 eq).

-

Solvent Addition & Degassing: Add 1,4-dioxane (16 mL) and deionized water (4 mL). Sparge the mixture with dry N₂ gas for 15 minutes. Crucial: Oxygen must be removed to prevent the homocoupling of the boronic acid and the oxidation of the phosphine ligand.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂ (84 mg, 0.11 mmol, 0.05 eq) under a positive stream of N₂. Seal the flask and heat to 90 °C in a pre-heated oil bath for 4 hours.

-

Self-Validating In-Process Control (IPC): At 3 hours, sample 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS.

-

Validation: The disappearance of the isotopic doublet at m/z 216/218 [M+H]⁺ and the appearance of the product mass (m/z 292) confirms successful oxidative addition and transmetalation. If unreacted starting material remains but boronic acid is depleted, protodeboronation has occurred; add an additional 0.5 eq of boronic acid.

-

-

Workup & Purification: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with brine (2 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica, 20-50% EtOAc in Hexanes).

Protocol 3.2: Synthesis of Amino Derivatives via Buchwald-Hartwig Amination

Objective: Synthesize N-cyclopentyl-3-ethoxy-2-methylpyridin-5-amine.

Causality & Design Rationale: Coupling aliphatic amines to electron-deficient pyridines is notoriously difficult due to competitive β-hydride elimination. We utilize XPhos , an extremely bulky and electron-rich biaryl phosphine ligand. Its electron-rich nature accelerates the oxidative addition of the pyridine bromide, while its steric bulk forces the palladium into a highly reactive mono-ligated L-Pd(0) state, drastically lowering the activation barrier for reductive elimination. Cs₂CO₃ is chosen over stronger bases (e.g., NaOtBu) to prevent the cleavage of the C3-ethoxy ether linkage.

Step-by-Step Procedure:

-